Isodihydrocarveol acetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
220329-20-4 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
[(1S,2S,5R)-2-methyl-5-prop-1-en-2-ylcyclohexyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h9,11-12H,1,5-7H2,2-4H3/t9-,11+,12-/m0/s1 |
InChI Key |
TUSIZTVSUSBSQI-WCQGTBRESA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](C[C@@H]1OC(=O)C)C(=C)C |
Canonical SMILES |
CC1CCC(CC1OC(=O)C)C(=C)C |
Origin of Product |
United States |
Synthesis and Biotransformation of Isodihydrocarveol Acetate
Chemical Synthesis Pathways of Isodihydrocarveol Acetate (B1210297)
The chemical synthesis of isodihydrocarveol acetate and related chiral acetate compounds involves a variety of methods, from the derivatization of naturally occurring monoterpenes to highly specific stereoselective techniques.
Derivatization Approaches from Monoterpenoid Precursors
The synthesis of monoterpenoid esters like this compound can be achieved through the derivatization of corresponding monoterpene alcohols. researchgate.net A common method is the esterification of a hydroxylated monoterpene with an acylating agent. For instance, carvacryl acetate is synthesized from carvacrol (B1668589) and acetic anhydride (B1165640) using catalysts like pyridine (B92270) or sulfuric acid. researchgate.net Similarly, monoterpenyl esters can be synthesized via Steglich esterification, a method that uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). pnas.org This approach has been used to create various monoterpenyl esters for research purposes. pnas.org The modification of monoterpenoids through such derivatization can enhance their biological activities compared to the parent compounds. researchgate.net
Another approach involves the transformation of other monoterpenes. For example, the biotransformation of (R)-(+)-limonene can yield (+)-neodihydrocarveol, which could then be acetylated to form the corresponding acetate. mdpi.com
Stereoselective and Enantioselective Synthetic Methodologies for Related Chiral Acetate Compounds
The synthesis of specific stereoisomers of chiral acetate compounds requires precise control over the reaction, often employing enzymatic or metal-catalyzed methods. Lipases are frequently used for the kinetic resolution of racemic alcohols, where the enzyme selectively acylates one enantiomer, allowing for the separation of the two. mdpi.comencyclopedia.pub For example, lipase (B570770) "Amano A" has been used in the enantioselective saponification of an acetate to produce a chiral acetate and its corresponding alcohol with high enantiomeric excess. jst.go.jp Similarly, lipase "PL266" has been used for the enantioselective esterification of a racemic alcohol with isopropenyl acetate. jst.go.jp
Dynamic kinetic resolution (DKR) is a powerful technique that combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiopure ester. encyclopedia.pub This has been achieved using various metal catalysts, including ruthenium and iron complexes, in combination with lipases like Candida antarctica lipase B (CAL-B). encyclopedia.pub
Furthermore, multicatalytic approaches combining organocatalysts and metal catalysts have been developed for the enantioselective synthesis of chiral compounds. For instance, a combination of a Brønsted base–squaramide organocatalyst and a silver Lewis acid has been used to synthesize chiral oxazolines from unactivated ketones and isocyanoacetate esters with high enantioselectivity. rsc.orgresearchgate.net Zirconium-catalyzed asymmetric carboalumination of alkenes (ZACA reaction) followed by cross-coupling reactions is another highly enantioselective method for synthesizing chiral alcohols, which can then be converted to their corresponding acetates. pnas.org
Biotransformation and Metabolic Pathways in Biological Systems
Biological systems, particularly microbes and plants, possess intricate pathways for the synthesis and modification of monoterpenes and their derivatives.
Microbial Transformation of Related Monoterpenes and Esters
Microorganisms are capable of transforming monoterpenes through a variety of reactions, including hydroxylation, oxidation, and esterification. nih.govresearchgate.net Fungi and bacteria can introduce oxygen functional groups into monoterpene skeletons, leading to the formation of alcohols which can then be further metabolized. researchgate.net For example, some microbial transformations of limonene (B3431351) can lead to the formation of carveol (B46549) and dihydrocarveol (B1210190). mdpi.com
Certain bacteria, such as Pseudomonas species, can utilize monoterpenes as a sole carbon and energy source. nottingham.ac.uk These organisms possess enzymatic machinery to degrade the monoterpene framework, often initiating the process by introducing functional groups. nih.govnottingham.ac.uk The microbial esterification of menthol (B31143) has been demonstrated using Pseudomonas sp. NOF-5, which selectively esterifies (-)-menthol from a racemic mixture. nottingham.ac.uk The transformation of monoterpenes by microbes can also involve the hydrolysis of ester bonds. mpg.de
Interactive Data Table: Microbial Transformation of Monoterpenes
| Microorganism | Substrate | Major Products | Reference |
| Aspergillus cellulosae M-77 | (R)-(+)-Limonene | (+)-Limonene-1,2-trans-diol, (+)-Isopiperitenone, (+)-Perillyl alcohol, (+)-cis-Carveol | mdpi.com |
| Aspergillus cellulosae M-77 | (S)-(−)-Limonene | (−)-Limonene-1,2-trans-diol, (−)-Isopiperitenone, (−)-Perillyl alcohol, (+)-Neodihydrocarveol | mdpi.com |
| Pseudomonas putida | β-Myrcene | (E)-2-methyl-6-methylene-2,7-octadienoic acid | nottingham.ac.uk |
| Denitrifying bacteria | α-Pinene | Monocyclic intermediates | mpg.de |
Enzymatic Mechanisms in Acetate Ester Formation and Hydrolysis
The formation of acetate esters in biological systems is primarily catalyzed by alcohol O-acetyltransferases (AATs), which facilitate the condensation of an alcohol with acetyl-CoA. nih.gov These enzymes are found in various organisms, including yeasts, plants, and bacteria. nih.gov For example, in lemon mint, cell-free extracts can efficiently catalyze the formation of linalyl acetate from linalool (B1675412) and acetyl-coenzyme A. researchgate.nettandfonline.combrill.com The biosynthesis of branched-chain acetate esters proceeds through a pathway that converts pyruvate (B1213749) into ketoacids, which are then transformed into alcohols and finally condensed with acetyl-CoA by an AAT. biorxiv.org
Conversely, the hydrolysis of ester bonds is carried out by hydrolases, such as esterases and lipases. nih.gov These enzymes are widespread and play a crucial role in the metabolic breakdown of ester-containing compounds. nih.gov The enzymatic hydrolysis of esters is a key step in the biodegradation of plastics like polyesters. frontiersin.orgnih.govresearchgate.net The mechanism often involves a catalytic triad (B1167595) (e.g., Ser-His-Asp) in the enzyme's active site, where a serine residue acts as a nucleophile to attack the carbonyl carbon of the ester bond. nih.gov
Biosynthetic Origins and Pathways in Mentha and Other Plant Species
In plants, monoterpene biosynthesis originates from the plastids, where geranyl diphosphate (B83284) (GPP) is synthesized. nih.gov GPP serves as the universal precursor for all monoterpenes. d-nb.info In Mentha species (mints), GPP is converted to various p-menthane (B155814) monoterpenes through a series of enzymatic reactions, including those catalyzed by synthases, hydroxylases, dehydrogenases, and reductases. nih.gov
The biosynthesis of monoterpene esters in plants like lemon mint (Mentha aquatica var. citrata) occurs in glandular trichomes. tandfonline.combrill.com In these specialized structures, monoterpene alcohols, such as linalool, are produced and subsequently acetylated to form their corresponding esters, like linalyl acetate. researchgate.nettandfonline.com The synthesis of these compounds is developmentally regulated, with the highest accumulation occurring as the leaves mature. tandfonline.com The catabolism of p-menthane monoterpenes in Mentha can lead to the degradation of the carbon skeleton to acetate, which is then re-utilized in other metabolic pathways, such as lipid synthesis. thieme-connect.com
Interactive Data Table: Enzymes in Mentha Monoterpene Biosynthesis
| Enzyme | Function | Subcellular Location | Reference |
| Geranyl Diphosphate Synthase (GPPS) | Synthesis of GPP | Leucoplasts | nih.gov |
| (-)-Limonene Synthase (LS) | Cyclization of GPP to (-)-limonene | Leucoplasts | nih.gov |
| (-)-Limonene-6-Hydroxylase (L6OH) | Hydroxylation of (-)-limonene | Endoplasmic Reticulum | nih.gov |
| (-)-trans-Isopiperitenol Dehydrogenase (IPD) | Oxidation of (-)-trans-isopiperitenol | Mitochondria | nih.gov |
| (+)-Pulegone Reductase (PR) | Reduction of (+)-pulegone | Cytoplasm | nih.gov |
| Linalool Acetyltransferase (LAT) | Acetylation of linalool | Glandular Trichomes | researchgate.net |
Investigations into the Biological Activities of Isodihydrocarveol Acetate
In Silico Molecular Docking and Receptor Interaction Studies
In silico molecular docking studies have provided valuable insights into the potential biological targets of isodihydrocarveol acetate (B1210297). These computational methods predict the binding affinity and interaction between a ligand, such as isodihydrocarveol acetate, and a target protein or receptor.
One study investigated the effects of 243 volatile molecules, including this compound, on receptors associated with cardiovascular diseases (CVD), diabetes mellitus, and hyperlipidemia. acgpubs.org The research utilized AutoDock 4.2 and Vina software to perform docking simulations against a range of receptors, such as alpha-glucosidase, angiotensin-converting enzymes, beta-2 adrenergic receptor, glucocorticoid, HMG-CoA reductase, insulin (B600854), mineralocorticoid, and potassium channel receptors. acgpubs.orgnih.gov The results indicated that this compound, along with other compounds like pinocarveol (B1213195) and selinen-4-ol, exhibited favorable interactions with various insulin receptors. nih.gov This suggests a potential role for the compound in modulating pathways related to glucose metabolism.
Another area of investigation has been its potential interaction with acetylcholinesterase (AChE), an enzyme critical to the nervous system and a target in the management of Alzheimer's disease. This compound was among the major components of essential oils that were virtually docked to the active sites of human acetylcholinesterase (PDB ID: 4EY7). mdpi.comnih.gov These computational screening approaches help to identify compounds that may warrant further investigation for their neuroprotective potential.
Table 1: Summary of In Silico Molecular Docking Studies for this compound
| Target Receptor/Enzyme | Study Focus | Key Finding |
| Insulin Receptors | Cardiovascular Diseases & Diabetes | Showed favorable binding interactions with different insulin receptors. nih.gov |
| Acetylcholinesterase (AChE) | Acetylcholinesterase Inhibition | Identified as a component for virtual docking against AChE active sites. mdpi.comnih.gov |
| CVD-Related Receptors | Cardiovascular Diseases & Risk Factors | Listed among molecules demonstrating better interaction with a panel of CVD-related receptors. acgpubs.org |
Antimicrobial Activity Research at the Mechanistic Level
While direct mechanistic studies exclusively on this compound are limited, research on essential oils containing this compound and on related monoterpenoid acetates provides a basis for understanding its potential antimicrobial actions. The acetate functional group can significantly influence the biological activity of the parent monoterpene alcohol.
The accumulation of acetate has been shown to inhibit the growth of various bacteria, including Escherichia coli. nih.gov This inhibition is often concentration- and pH-dependent. frontiersin.org At high concentrations, weak acids like acetate can act as uncouplers, disrupting the proton motive force across the bacterial membrane, which is essential for ATP synthesis and transport processes. nih.govfrontiersin.org Furthermore, the influx of acetate can lead to a perturbation of intracellular acetate metabolism, potentially affecting key metabolic pathways. nih.gov While low concentrations of acetate can sometimes be beneficial as a carbon source for bacteria like E. coli under certain conditions, higher concentrations are generally inhibitory. nih.gov The growth of S-carvone-resistant bacteria has been observed to be inhibited by concentrations of S-carvone above 1 mM, a related monoterpene. scispace.com
The antimicrobial action of essential oil constituents, including monoterpenoids and their acetates, frequently involves damage to microbial cell structures. The lipophilic nature of these compounds allows them to partition into the lipid bilayers of cell membranes, disrupting their integrity and increasing permeability. nih.gov This can lead to the leakage of vital intracellular components, such as ions and metabolites, and ultimately, cell death. nih.gov
For Gram-negative bacteria, which possess a protective outer membrane, certain essential oil components can cause the release of lipopolysaccharides (LPS). nih.gov Research on constituents like α-terpinyl acetate has shown that they can cause sublethal damage to both the cytoplasmic and outer membranes. mdpi.com The repair of this damage was found to be dependent on peptidoglycan synthesis, indicating that the cell wall is a key target. mdpi.com Other potential mechanisms include the inhibition of cellular enzymes, interference with protein synthesis, and effects on cell division processes by targeting proteins like FtsZ. nih.govnih.gov
Table 2: Potential Antimicrobial Mechanisms of Monoterpenoid Acetates
| Mechanism | Description | Potential Effect on Microbe |
| Membrane Disruption | Integration into the lipid bilayer of the cell membrane, increasing its fluidity and permeability. | Leakage of cellular contents, loss of ion gradients, cell lysis. nih.gov |
| Metabolic Perturbation | Acting as an uncoupler of the proton motive force; perturbation of intracellular acetate metabolism. | Inhibition of ATP synthesis, disruption of transport, inhibition of key metabolic enzymes. nih.govfrontiersin.org |
| Enzyme Inhibition | Direct interaction with and inhibition of microbial enzymes essential for cellular processes. | Disruption of energy production and metabolic pathways. nih.gov |
| Cell Wall Interference | Damage to the peptidoglycan layer, particularly in Gram-positive bacteria, or interference with its synthesis and repair. | Weakening of the cell wall, leading to osmotic instability and cell death. mdpi.commdpi.com |
| Protein Synthesis Inhibition | Interaction with ribosomal proteins or other components of the translation machinery. | Prevention of essential protein production. nih.gov |
Anti-inflammatory Pathway Modulation Studies
Scientific investigations into the specific anti-inflammatory pathway modulation by the isolated compound this compound are not extensively available in publicly accessible research literature. While this compound has been identified as a constituent in various plant essential oils that demonstrate anti-inflammatory properties, studies detailing its direct effects on key inflammatory pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades are limited.
Research on plant extracts containing this compound, such as from Perilla frutescens, has shown inhibition of MAPK phosphorylation and the nuclear translocation of NF-κB in lipopolysaccharide-stimulated macrophages. semanticscholar.orgnih.gov However, these anti-inflammatory actions are attributed to the synergistic effects of all compounds within the extract rather than to this compound alone.
Similarly, while the essential oils of plants like Mentha spicata and Myrtus communis, which contain this compound, are noted for their anti-inflammatory effects, the primary active components are often identified as other, more abundant molecules. preprints.orgmdpi.com
Direct experimental data from in vitro assays, such as cyclooxygenase (COX) and lipoxygenase (LOX) inhibition assays performed specifically with isolated this compound, are not sufficiently documented to create detailed data tables of its activity. researchgate.netsci-hub.se Computational studies have been conducted on major components of some essential oils to predict their binding affinity to inflammatory enzymes like COX-2, but this compound has not been a primary focus of these analyses. mdpi.com
Therefore, a comprehensive understanding of how this compound individually modulates cytokine production and interacts with specific inflammatory signaling pathways requires further dedicated research on the isolated compound. Without such studies, it is not possible to construct detailed data tables or provide in-depth research findings on its specific anti-inflammatory mechanisms.
Chemosensory Perception Research Involving Isodihydrocarveol Acetate
Quantitative and Qualitative Profiling in Natural and Processed Matrices
Isodihydrocarveol acetate (B1210297) has been identified as a constituent of the essential oils of several species of mint, particularly spearmint (Mentha spicata). Its concentration can vary significantly based on factors such as the geographical origin of the plant, cultivation conditions, and the distillation methods employed.
For instance, in a study of Mentha spicata essential oil from Tunisia, isodihydrocarveol acetate was present at a concentration of 0.2% ± 0.06%. Research on spearmint from Morocco also identified its presence, with one sample from Azrou containing 2.07% this compound. Another study investigating different distillation methods for spearmint essential oil reported concentrations of this compound ranging from 1.4% to 3.0% depending on the specific extraction technique used. Furthermore, a study on the effects of drying duration on 'Native' spearmint found that the concentration of iso-dihydro carveol (B46549) acetate was high in the oil immediately after harvest. In some analyses of peppermint (Mentha x piperita) and other mint varieties, dihydrocarvyl acetate, a related compound, has been detected, though specific quantification of the isodihydrocarveol isomer is not always detailed.
| Matrix | Geographical Origin/Condition | Concentration of this compound (%) | Reference |
|---|---|---|---|
| Spearmint (Mentha spicata) Essential Oil | Tunisia | 0.2 ± 0.06 | |
| Spearmint (Mentha spicata) Essential Oil | Morocco (Azrou) | 2.07 | |
| Spearmint (Mentha spicata) Essential Oil | Various Distillation Methods | 1.4 - 3.0 | |
| 'Native' Spearmint (Mentha spicata) | Immediately after harvest | High concentration |
Structure-Odor Relationship Studies of Monoterpenoid Acetates
In general, the acetate group tends to impart a fruity, sweet, and sometimes floral character to the parent monoterpene alcohol. The odor of monoterpene acetates is often described as being similar to their corresponding alcohols but with modifications. For example, linalyl acetate possesses a floral, sweet, and citric aroma, with minty and caraway-like nuances, which is related to the odor of linalool (B1675412).
The carbon skeleton of the monoterpene also significantly influences the odor. The cyclic structure of this compound, with the acetate group and the isopropyl group attached to the cyclohexane ring, will define its interaction with olfactory receptors. The specific spatial arrangement of these groups in the different stereoisomers of this compound would be expected to result in variations in odor perception. While detailed studies specifically dissecting the structure-odor relationship of this compound were not found, broader research on related compounds, such as aromatic and oxygenated monoterpenoids, shows that even small structural modifications can lead to significant changes in odor character, from thyme-like and oregano-like to pencil-like and earthy.
Research Methodologies for Olfactory and Gustatory Perception Analysis
The analysis of how a chemical compound like this compound is perceived by the senses involves a combination of instrumental and sensory techniques.
Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify which volatile compounds in a complex mixture are responsible for its aroma. As the separated compounds exit the gas chromatograph, the effluent is split, with one part going to a conventional detector (like a mass spectrometer for identification) and the other to a sniffing port where a trained sensory panelist can assess the odor of each individual compound. This method allows researchers to pinpoint the aroma contribution of even trace components in an essential oil.
Sensory Panels are fundamental to chemosensory research. Trained panelists are used for descriptive analysis, where they identify and quantify the specific sensory attributes of a substance. For a compound like this compound, a sensory panel could be used to develop a detailed odor profile, describing its character (e.g., minty, sweet, woody) and intensity. Various sensory testing methods can be employed, such as discrimination tests (e.g., triangle tests) to determine if a difference in aroma is perceptible between samples, and descriptive tests to characterize the aroma profile.
Advanced Analytical Methodologies for Isodihydrocarveol Acetate Characterization
Hyphenated Chromatographic Techniques for Complex Mixture Analysis
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing Isodihydrocarveol acetate (B1210297), particularly when it is a component of a complex matrix such as an essential oil. springernature.comnih.gov The combination of Gas Chromatography (GC) or Liquid Chromatography (LC) with Mass Spectrometry (MS) provides both high-resolution separation and definitive structural identification. saspublishers.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like Isodihydrocarveol acetate. sums.ac.irnih.gov In this technique, the complex mixture is first vaporized and separated into its individual components based on their boiling points and interactions with the GC column stationary phase. phcogres.com As each separated component elutes from the column, it enters the mass spectrometer, which bombards the molecules with electrons, causing them to ionize and fragment. The resulting mass spectrum is a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound by comparing it to spectral libraries. nih.gov For complex samples, advanced chemometric methods can be applied to GC-MS data to resolve co-eluting peaks and identify trace components that might otherwise be missed. sums.ac.ir
The effectiveness of the GC-MS analysis is highly dependent on the chromatographic conditions. Optimization of parameters such as the column type, temperature program, and carrier gas flow rate is crucial for achieving good separation of isomers and other related compounds. kuleuven.bemdpi.com
Table 1: Illustrative GC-MS Parameters for Terpenoid Acetate Analysis
| Parameter | Specification | Purpose |
|---|---|---|
| GC Column | Fused silica (B1680970) capillary column (e.g., BPX5, 30 m x 0.25 mm, 0.25 µm film thickness) | Provides high-resolution separation of volatile compounds. sums.ac.ir |
| Carrier Gas | Helium (He) at a constant flow rate (e.g., 1.0 mL/min) | Transports the sample through the column. |
| Injector Temperature | 250 °C | Ensures rapid vaporization of the sample. sums.ac.ir |
| Oven Program | Initial temp 60°C, ramp to 240°C at 3°C/min | Separates compounds based on boiling point differences. |
| MS Detector | Electron Impact (EI) ionization at 70 eV | Fragments molecules for identification. |
| Mass Range | m/z 40-400 | Detects the mass-to-charge ratio of the fragment ions. |
| Identification | Comparison of mass spectra and retention indices with NIST/Wiley libraries | Confirms the identity of the compound. saspublishers.comphcogres.com |
Similarly, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed, offering advantages for less volatile or thermally labile compounds. The coupling of LC with MS allows for the separation of components in the liquid phase followed by their ionization and detection, providing molecular weight and structural information. saspublishers.com
Nuclear Magnetic Resonance Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural and stereochemical elucidation of organic molecules like this compound. elsevierpure.com Unlike mass spectrometry, which provides information about molecular weight and fragmentation, NMR provides precise information about the molecular skeleton, the chemical environment of each atom, and the spatial relationships between them. This is crucial for distinguishing between stereoisomers (diastereomers and enantiomers), which often have identical mass spectra. jeol.combsmu.by
The stereochemistry of this compound can be determined by detailed analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, primarily ¹H NMR and ¹³C NMR.
¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their chemical environment, and their connectivity. The chemical shift (δ) of a proton is influenced by the electronic environment, which differs for protons in different stereoisomers. Furthermore, the coupling constant (J), which describes the interaction between neighboring protons, is dependent on the dihedral angle between them and can be used to determine relative stereochemistry. elsevierpure.com
¹³C NMR Spectroscopy : Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is highly sensitive to its local stereochemical environment. nih.govresearchgate.net Therefore, diastereomers of this compound will exhibit different sets of ¹³C chemical shifts, allowing for their differentiation. researchgate.net
2D NMR Techniques : Experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can establish correlations between protons, helping to piece together the molecular structure and determine the relative configuration of stereocenters. elsevierpure.com NOESY is particularly powerful as it detects protons that are close in space, providing critical information for stereochemical assignments. researchgate.net
For unambiguous stereochemical assignment, the NMR data of the analyzed sample is typically compared with data from authenticated reference standards or with values reported in the scientific literature. beilstein-journals.orgscielo.br
Table 2: Representative NMR Data for Stereochemical Analysis of a Terpenoid This table illustrates the type of data used for elucidation and does not represent actual data for this compound.
| Nucleus | Isomer A (δ in ppm) | Isomer B (δ in ppm) | Δδ (ppm) | Key Information |
|---|---|---|---|---|
| ¹H (H-1) | 3.52 (dd, J=8.5, 4.0 Hz) | 3.65 (dd, J=9.0, 3.5 Hz) | 0.13 | Different chemical shifts and coupling constants indicate different spatial orientations. |
| ¹H (H-5) | 5.45 (br s) | 5.51 (br s) | 0.06 | Subtle changes in chemical shift reflect different stereochemical environments. |
| ¹³C (C-2) | 75.1 | 73.9 | 1.2 | Significant chemical shift difference for carbons attached to or near stereocenters. researchgate.net |
| ¹³C (CH₃) | 21.4 | 22.1 | 0.7 | The orientation of substituent groups affects the chemical shifts of nearby carbons. |
Chiral Separation Techniques for Enantiomeric Purity Assessment
This compound is a chiral molecule, meaning it can exist as non-superimposable mirror images called enantiomers. gcms.cz Since enantiomers often exhibit different biological activities, determining the enantiomeric purity or enantiomeric excess (% ee) is crucial. nih.gov Enantiomers possess identical physical properties (e.g., boiling point, polarity) in an achiral environment, making their separation by standard chromatographic methods impossible. gcms.cz Therefore, specialized chiral separation techniques are required.
Chiral chromatography is the most common method for separating enantiomers and assessing their purity. phenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. researchgate.net
Chiral Gas Chromatography (GC): For volatile compounds like this compound, chiral GC is a highly effective method. nih.gov The separation is typically performed on a capillary column coated with a chiral stationary phase, often based on derivatized cyclodextrins. gcms.cz The differential interaction between the enantiomers and the chiral selector within the column causes one enantiomer to elute before the other. The enantiomeric ratio is then determined by integrating the peak areas of the two separated enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful technique for enantiomeric separation. researchgate.netnih.gov It can be used for a broader range of compounds and offers various types of chiral stationary phases, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and macrocyclic glycopeptides. researchgate.netresearchgate.netnih.gov The choice of the CSP and the mobile phase is critical for achieving successful separation. researchgate.net
The effectiveness of a chiral separation is quantified by the separation factor (α), where a value greater than 1.0 indicates that a separation is occurring. A higher α value signifies a better separation between the two enantiomer peaks. nih.gov
Table 3: Common Chiral Stationary Phases for Enantiomeric Separation of Terpenoids
| Technique | Chiral Stationary Phase (CSP) | Principle of Separation | Typical Analytes |
|---|---|---|---|
| Chiral GC | Derivatized β-Cyclodextrins (e.g., Chirasil-DEX) | Forms temporary diastereomeric inclusion complexes with different stabilities. gcms.cznih.gov | Volatile chiral alcohols, ketones, and esters. gcms.cz |
| Chiral HPLC | Amylose or Cellulose Derivatives (e.g., AD-H, OD-H) | Utilizes chiral grooves and cavities for differential interactions (e.g., hydrogen bonding, π-π interactions). researchgate.netresearchgate.net | A wide range of chiral compounds, including monoterpenes. researchgate.net |
| Chiral HPLC | Macrocyclic Glycopeptides (e.g., Vancomycin-based) | Offers multiple interaction sites for complex chiral recognition mechanisms. nih.gov | Polar and ionizable chiral molecules. |
Environmental Fates and Degradation Pathways of Isodihydrocarveol Acetate
Biotic Degradation Mechanisms in Environmental Ecosystems
The principal pathway for the environmental breakdown of Isodihydrocarveol acetate (B1210297) is through the metabolic action of microorganisms. As an ester, its degradation is expected to initiate with the cleavage of the ester bond, a common biochemical reaction, followed by the transformation of the resulting alcohol and acid.
In soil and aquatic ecosystems, microbial communities play a central role in the degradation of Isodihydrocarveol acetate. The initial and rate-limiting step is the hydrolysis of the ester linkage, yielding Isodihydrocarveol and acetic acid. This biotransformation is advantageous for the microbes as it breaks down the lipophilic ester into more water-soluble and readily assimilable compounds. Acetic acid is a simple organic acid that can be universally utilized by a vast range of bacteria and fungi as a carbon and energy source through central metabolic pathways like the Krebs cycle.
The fate of the resulting Isodihydrocarveol moiety is more complex and depends on the specific microbial species present. A well-documented model for its degradation can be inferred from studies on the soil bacterium Rhodococcus erythropolis, which is capable of assimilating dihydrocarveol (B1210190) as a sole source of carbon and energy microbiologyresearch.orgnih.govmicrobiologyresearch.org. This bacterium metabolizes dihydrocarveol by oxidizing the secondary alcohol group to a ketone, forming dihydrocarvone microbiologyresearch.orgnih.govmicrobiologyresearch.org. This initial oxidation is a critical step that prepares the monoterpene ring for subsequent cleavage and mineralization.
Following the formation of dihydrocarvone, R. erythropolis employs a Baeyer-Villiger monooxygenase enzyme to insert an oxygen atom into the ring structure, leading to the formation of lactones such as 4-isopropenyl-7-methyl-2-oxo-oxepanone microbiologyresearch.orgnih.govmicrobiologyresearch.org. These lactones are then hydrolyzed, opening the ring and forming linear compounds (e.g., 6-hydroxy-3-isopropenylheptanoate) that can be further oxidized and funneled into primary metabolism, linking the degradation of Isodihydrocarveol to the broader pathways of terpene and fatty acid metabolism microbiologyresearch.orgnih.gov. The presence of such bacteria in soil highlights a complete pathway for the mineralization of the terpene portion of this compound.
The microbial metabolization of this compound is mediated by a sequence of specific enzymes. The key enzymatic processes involved are hydrolysis and oxidation.
Ester Bond Hydrolysis : The initial cleavage of this compound into Isodihydrocarveol and acetic acid is catalyzed by non-specific esterases or lipases nih.govnih.gov. These enzymes are widespread in environmental microorganisms and are responsible for the breakdown of a variety of ester-containing compounds. Studies on the biodegradation of other acetate esters, such as vinyl acetate and cellulose (B213188) acetate, confirm that esterase activity is the primary step in their decomposition by bacteria like Pseudomonas and Bacillus species nih.govresearchgate.net.
Oxidation of Isodihydrocarveol : Following hydrolysis, the Isodihydrocarveol alcohol is oxidized. Research on Rhodococcus erythropolis has identified a (dihydro)carveol dehydrogenase enzyme that catalyzes the conversion of dihydrocarveol to dihydrocarvone nih.gov. Dehydrogenases are a broad class of oxidoreductase enzymes that facilitate the transfer of a hydride from a substrate to an acceptor, such as NAD+ or FAD.
Ring Cleavage : The subsequent degradation of the cyclic dihydrocarvone intermediate involves Baeyer-Villiger monooxygenases. These enzymes catalyze the insertion of an oxygen atom adjacent to a ketone, forming an ester (lactone), which is a critical step in destabilizing and opening the robust monoterpene ring for further degradation microbiologyresearch.orgmicrobiologyresearch.org. The pathway continues with lactone hydrolases that cleave the newly formed ester bond of the ring-opened lactone nih.gov.
The table below summarizes the key enzymes and their roles in the proposed degradation pathway.
| Enzyme Class | Specific Enzyme (Example) | Substrate | Product(s) | Role in Degradation |
| Hydrolase | Esterase / Lipase (B570770) | This compound | Isodihydrocarveol + Acetic Acid | Initial cleavage of the ester bond. |
| Oxidoreductase | (Dihydro)carveol Dehydrogenase | Isodihydrocarveol | Dihydrocarvone | Oxidation of the alcohol to a ketone. |
| Oxidoreductase | Dihydrocarvone Monooxygenase | Dihydrocarvone | 4-isopropenyl-7-methyl-2-oxo-oxepanone | Ring destabilization via lactonization. |
| Hydrolase | ε-Lactone Hydrolase | 4-isopropenyl-7-methyl-2-oxo-oxepanone | 6-hydroxy-3-isopropenylheptanoate | Ring opening of the lactone intermediate. |
Abiotic Degradation Pathways in Environmental Matrices
In addition to biotic processes, this compound can be degraded by non-biological mechanisms, primarily through chemical hydrolysis and atmospheric photochemistry.
Chemical Hydrolysis : The ester linkage in this compound is susceptible to hydrolysis in aqueous environments, a process that can be catalyzed by acidic or alkaline conditions. Studies on cellulose acetate, another acetylated natural polymer, show that its degradation is significantly accelerated in both acidic (HCl) and, particularly, alkaline (NaOH) solutions compared to neutral water mdpi.com. This abiotic deacetylation reduces the degree of substitution, making the core structure more accessible to further degradation mdpi.com. Similarly, this compound in soils or water bodies with non-neutral pH would likely undergo slow abiotic hydrolysis, yielding Isodihydrocarveol and acetic acid.
Atmospheric Photodegradation : Monoterpenes and their derivatives are volatile organic compounds (VOCs) that can be emitted into the atmosphere. Once in the gas phase, they are subject to rapid degradation through photochemical reactions frontiersin.orgepa.gov. The primary atmospheric oxidants responsible for this degradation are the hydroxyl radical (OH), ozone (O₃), and the nitrate radical (NO₃) frontiersin.orgepa.gov. These reactions lead to the formation of various secondary products, including smaller carbonyls (like formaldehyde and acetone), organic acids, and secondary organic aerosols (SOAs) researchgate.nettandfonline.com. The atmospheric lifetimes of most monoterpenes are short, often on the order of minutes to hours, indicating that volatilized this compound would not persist long in the atmosphere frontiersin.orgtandfonline.com.
Influence of Environmental Factors on this compound Occurrence and Composition
The presence and relative concentration of this compound in the environment are influenced by several factors, ranging from the physiological state of the source plants to the physical and chemical conditions of the receiving environment.
Seasonal and Phenological Variation : The biosynthesis and emission of this compound by plants are not constant. Studies on aromatic plants have shown that the chemical composition of their essential oils, including the concentration of specific monoterpenoid esters, varies significantly with the season and the plant's developmental stage (e.g., flowering) microbiologyresearch.org. For instance, in one study of Mentha spicata, this compound was found in higher percentages in samples collected in April, alongside compounds like 1,8-cineole and camphor microbiologyresearch.org. This suggests that its release into the environment is temporally variable.
Soil and Water Chemistry : Environmental pH is a critical factor influencing abiotic hydrolysis rates, with more acidic or alkaline conditions promoting faster degradation mdpi.com. The availability of nutrients in soil and water can also impact microbial activity, thereby affecting the rate of biotic degradation. The presence of an easily degradable carbon source like acetate, which is a product of hydrolysis, can have complex, dose-dependent effects on the co-metabolism of other compounds by microbial communities nih.gov.
Microbial Community Structure : The rate of biotic degradation is fundamentally dependent on the presence and abundance of microorganisms possessing the necessary enzymatic machinery. The prevalence of genera like Rhodococcus or Pseudomonas in a given soil or aquatic system will directly influence the environmental half-life of this compound microbiologyresearch.orgnih.gov.
The table below outlines the key environmental factors and their impact on the compound.
| Environmental Factor | Influence on this compound | Mechanism |
| Season/Harvest Time | Affects initial concentration and release from plant sources. | Changes in plant physiology and secondary metabolite biosynthesis. microbiologyresearch.org |
| pH (Soil/Water) | Influences the rate of abiotic degradation. | Catalysis of ester hydrolysis under acidic or alkaline conditions. mdpi.com |
| Microbial Population | Determines the rate and extent of biotic degradation. | Presence of specific bacteria/fungi with esterase and dehydrogenase enzymes. microbiologyresearch.orgnih.gov |
| Light (Atmosphere) | Leads to rapid degradation of volatilized compound. | Photochemical oxidation by OH, O₃, and NO₃ radicals. frontiersin.orgepa.gov |
| Temperature | Affects rates of volatilization, chemical reactions, and microbial metabolism. | General kinetic effects on physical and biological processes. |
Computational Chemistry and Molecular Modeling of Isodihydrocarveol Acetate
Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, by solving approximations of the Schrödinger equation, can accurately determine molecular structures, energies, and reactivity indices. scienceopen.comnih.gov
Conformational Analysis: Isodihydrocarveol acetate (B1210297) possesses rotational freedom around several single bonds, leading to multiple possible three-dimensional arrangements, or conformers. Identifying the most stable conformers is crucial, as the biological activity of a molecule is often dictated by its preferred shape.
Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose. scienceopen.com A systematic conformational search can be performed to generate a wide range of possible structures. Each of these structures is then subjected to geometry optimization using a functional, such as B3LYP, with a suitable basis set (e.g., 6-31G*) to find the local energy minima on the potential energy surface. nsps.org.ngresearchgate.net The relative energies of these optimized conformers are then calculated to identify the most populated and energetically favorable shapes at a given temperature. The results of such an analysis can be summarized in a data table.
Table 1: Hypothetical Relative Energies of Isodihydrocarveol Acetate Conformers This table presents illustrative data for the purpose of demonstrating the output of a typical conformational analysis.
| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Population (%) at 298K |
|---|---|---|---|
| Iso_Conf_1 | 0.00 | -65.4 | 55.8 |
| Iso_Conf_2 | 0.85 | 175.2 | 20.1 |
| Iso_Conf_3 | 1.50 | 58.9 | 9.5 |
| Iso_Conf_4 | 2.10 | -160.1 | 4.6 |
Reactivity Prediction: Quantum chemical calculations also offer insights into a molecule's reactivity. scienceopen.com Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. nsps.org.ng A smaller gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential chemical reactions. nih.gov
Molecular Dynamics Simulations of Compound-Biomolecule Interactions
To understand how this compound might function in a biological system, it is essential to study its interactions with biomolecules, such as proteins or enzymes. Molecular Dynamics (MD) simulations are powerful computational tools for this purpose, allowing researchers to observe the physical movements of atoms and molecules over time. nih.gov
The process typically begins with molecular docking, where the most stable conformer of this compound is placed into the binding site of a target protein. This provides a static snapshot of a plausible binding pose. Following docking, an MD simulation is initiated. The entire system—protein, ligand, and surrounding solvent (usually water)—is simulated for a period ranging from nanoseconds to microseconds. chemrxiv.org
During the simulation, the forces between all atoms are calculated using a force field (e.g., CHARMM, AMBER), and Newton's laws of motion are applied to predict the trajectory of each atom. nih.gov Analysis of these trajectories can reveal:
Binding Stability: Whether the compound remains stably bound in the active site or dissociates.
Key Interactions: The specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the compound.
Conformational Changes: How the protein and the ligand adapt their shapes to accommodate each other upon binding.
The binding free energy, a measure of the affinity between the compound and its target, can also be calculated from these simulations, providing a quantitative prediction of binding strength. youtube.com
In Silico Prediction of Bioactivity Profiles and Structure-Activity Relationships
In silico methods are instrumental in screening large numbers of compounds and predicting their biological activities before committing to expensive and time-consuming laboratory synthesis and testing. nih.gov
Bioactivity Prediction: Various computational models can predict the potential biological activities of this compound. These models are often built using machine learning algorithms trained on large datasets of known active and inactive compounds. By analyzing the chemical structure of this compound, these tools can predict its likelihood of interacting with a wide range of biological targets, suggesting potential therapeutic applications such as anti-inflammatory or antimicrobial effects. mdpi.com
Structure-Activity Relationships (SAR): Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov In the context of this compound, a QSAR study would involve creating a series of virtual analogs by modifying its structure—for example, by changing the acetate group to another ester, altering the stereochemistry, or modifying the isopropyl group.
For each analog, a set of molecular descriptors (properties like molecular weight, lipophilicity (logP), polar surface area, and electronic properties) would be calculated. A statistical model is then built to correlate these descriptors with a known or predicted biological activity. nih.gov This model can then be used to predict the activity of new, unsynthesized analogs and to identify which structural features are most important for the desired activity.
Table 2: Example QSAR Model for Hypothetical Analogs of this compound This table provides a simplified, illustrative example of the data used in a QSAR study.
| Compound | Modification | logP | Polar Surface Area (Ų) | Predicted IC₅₀ (µM) |
|---|---|---|---|---|
| This compound | Original | 3.2 | 26.3 | 15.4 |
| Analog 1 | Acetate -> Propionate | 3.7 | 26.3 | 12.1 |
| Analog 2 | Isopropyl -> tert-Butyl | 4.1 | 26.3 | 25.8 |
| Analog 3 | Acetate -> Hydroxyl | 2.5 | 20.2 | 45.2 |
Such studies are crucial for lead optimization in drug discovery, providing a rational basis for designing more potent and selective molecules based on the this compound scaffold. nih.gov
Future Research Directions and Interdisciplinary Perspectives
Integration of Omics Technologies in Biotransformation Studies
The advancement of high-throughput analytical technologies, collectively known as "omics," presents a significant opportunity to deepen the understanding of Isodihydrocarveol acetate (B1210297) biotransformation. An integrated multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can elucidate the complex molecular networks governing its synthesis and degradation in biological systems. This approach is crucial for identifying novel enzymes, optimizing microbial production strains, and discovering new metabolic pathways.
Genomics and Transcriptomics: The starting point for pathway discovery is the genome of a microorganism or plant known to produce related p-menthane (B155814) monoterpenoids. Genome mining can identify putative terpene synthase (TPS) genes, cytochrome P450 monooxygenases, reductases, and acetyltransferases that may be involved in the conversion of primary metabolites into Isodihydrocarveol and its subsequent acetylation. Once a candidate organism is selected, transcriptomics (e.g., RNA-seq) can reveal which genes are upregulated under specific conditions that favor the production of the target compound. This allows researchers to pinpoint the key genes actively involved in the biosynthetic pathway.
Proteomics: Proteomics provides a direct link between genetic information and cellular function by analyzing the entire protein complement of a cell. By comparing the proteomes of a microbial strain under producing versus non-producing conditions, differentially expressed proteins can be identified. This can confirm the roles of enzymes predicted by genomic and transcriptomic analyses and may uncover novel biocatalysts or regulatory proteins. Techniques like chemical proteomics, using probes that mimic pathway intermediates, can help identify proteins that interact with the substrates and intermediates of the Isodihydrocarveol acetate pathway.
Metabolomics: Metabolomics focuses on the comprehensive analysis of all metabolites within a biological system. In the context of this compound biotransformation, metabolomic profiling can map the flow of precursors, identify pathway intermediates, and detect unexpected byproducts. This is invaluable for identifying metabolic bottlenecks and understanding the broader physiological impact of the biotransformation on the host organism. Stable isotope labeling experiments can further trace the metabolic flux from a primary carbon source through the pathway to the final product.
The integration of these omics datasets provides a holistic view of the biological system, enabling a more rational and targeted approach to metabolic engineering for enhanced this compound production.
Development of Novel Biocatalytic Systems for this compound Production
Future research will increasingly focus on developing novel and sustainable biocatalytic systems for the production of this compound, moving away from traditional chemical synthesis. These efforts are centered on the discovery and engineering of enzymes and whole-cell systems with high selectivity and efficiency.
One promising avenue is the use of lipases for the enzymatic esterification of Isodihydrocarveol. Lipases, such as those from Candida species, are well-known for their ability to catalyze the formation of esters under mild conditions. semanticscholar.orgchemeo.com Research can focus on screening for novel lipases with high specificity for cyclic monoterpenols and optimizing reaction conditions (e.g., solvent systems, temperature, and acyl donors) to maximize the yield and purity of this compound. nih.govthegoodscentscompany.com Enzyme immobilization techniques can further enhance catalyst stability and reusability, making the process more economically viable.
Another approach involves the development of whole-cell biocatalysts . This can be achieved by engineering microorganisms like Escherichia coli or Saccharomyces cerevisiae to perform the entire biosynthetic pathway from a simple carbon source like glucose or acetate. mdpi.comnih.gov This would involve heterologously expressing a series of enzymes:
A terpene synthase to produce a precursor like limonene (B3431351).
A cytochrome P450 monooxygenase or hydratase to introduce a hydroxyl group.
A reductase to convert the intermediate into Isodihydrocarveol.
An alcohol acetyltransferase (AAT) to perform the final esterification step. modares.ac.ir
This strategy requires a deep understanding of metabolic flux and cofactor balancing within the host organism to prevent the accumulation of toxic intermediates and maximize the final product titer.
Flow biocatalysis represents another innovative frontier, offering advantages in terms of process control, efficiency, and scalability. researchgate.net Continuous flow reactors with immobilized enzymes or whole cells could enable highly efficient and controlled production of this compound.
Advanced Characterization for Elucidating Minor Stereoisomers and Impurities
Isodihydrocarveol has multiple stereocenters, meaning its acetate derivative can exist as a mixture of several stereoisomers. The precise stereochemistry often dictates the compound's biological activity and sensory properties. Furthermore, both chemical synthesis and biotransformation can generate structurally related impurities. Therefore, advanced analytical techniques are essential for the comprehensive characterization of this compound.
Multidimensional Chiral Gas Chromatography (MDGC): For the separation of complex mixtures of volatile stereoisomers, multidimensional gas chromatography, particularly with chiral stationary phases, is a powerful tool. nih.gov This technique uses two or more columns with different selectivities connected in series. A specific fraction from the first column can be "heart-cut" and transferred to a second chiral column for further separation. When coupled with mass spectrometry (MDGC-MS), this method provides excellent resolution and confident identification of enantiomers and diastereomers, even those present at trace levels.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While GC-MS is excellent for separation and initial identification, NMR spectroscopy is indispensable for the unambiguous determination of stereochemistry. nih.gov Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), can reveal through-space correlations between protons, providing crucial information about the relative configuration of the stereocenters in the p-menthane skeleton. For determining the absolute configuration, the preparation of derivatives with chiral resolving agents, like Mosher's acid, followed by NMR analysis, remains a definitive method. researchgate.net
Impurity Profiling with Hyphenated Techniques: The identification of unknown impurities requires a combination of high-resolution separation and sensitive detection. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are fundamental for impurity profiling. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of elemental compositions for unknown peaks. The fragmentation patterns observed in tandem MS (MS/MS) experiments can then be used to deduce the chemical structure of these minor components.
These advanced methods are critical not only for quality control but also for understanding the stereoselectivity of synthetic or biocatalytic processes, guiding the development of more specific and efficient production methods.
Role in Inter-species Chemical Communication and Ecological Interactions
Terpenoids and their derivatives are fundamental to the chemical language of many organisms, mediating a wide array of ecological interactions. While the specific role of this compound in nature is not well-documented, the functions of structurally similar monoterpenoid esters provide a framework for future ecological research. These compounds often act as semiochemicals—signaling molecules that carry information between organisms.
Plant Defense: Plants produce a vast arsenal (B13267) of secondary metabolites to defend against herbivores and pathogens. Terpenoid esters can act as toxins or feeding deterrents. researchgate.netfrontiersin.org Upon tissue damage by an insect, a plant may release a blend of volatile organic compounds (VOCs), including monoterpenoid acetates. mdpi.comcabidigitallibrary.org These volatiles can serve as an indirect defense by attracting natural enemies (predators or parasitoids) of the herbivore. oup.com Future research could investigate whether this compound is produced by certain plants upon herbivory and whether it plays a role in attracting beneficial insects.
Insect Pheromones and Attractants: Many insects use monoterpenoid esters as pheromones for mating or aggregation. Acetates are common components of sex pheromones in various insect species. nih.gov For example, isoamyl acetate is a well-known alarm pheromone in honeybees. nih.gov Other terpenyl acetates, such as terpinyl acetate and bornyl acetate, have demonstrated insecticidal and repellent properties against pests like aphids. mdpi.comnih.gov It is plausible that this compound could function as a sex attractant, an aggregation pheromone, or a repellent for certain insect species. Field studies using electroantennography (EAG) combined with behavioral assays could screen for insect species that are responsive to this compound.
Allelopathy and Microbial Interactions: Volatile terpenoids released from one plant can affect the growth and physiology of neighboring plants, a phenomenon known as allelopathy. They can also influence the composition of microbial communities in the soil and on plant surfaces (the phyllosphere). nih.gov The ester functional group modifies the volatility and lipophilicity of the parent alcohol, which could alter its transport through the environment and its interaction with microbial cell membranes, potentially giving it specific antimicrobial functions.
Investigating these potential ecological roles would not only enhance our fundamental understanding of chemical ecology but could also lead to practical applications for this compound in sustainable agriculture, for instance, as a biopesticide or a component in pest monitoring lures. researchgate.net
Q & A
Q. How can Isodihydrocarveol acetate be identified and quantified in plant-derived essential oils?
Methodological Answer: this compound is typically identified using gas chromatography-mass spectrometry (GC-MS) due to its volatility and compatibility with terpenoid analysis. Key steps include:
- Sample Preparation : Hydrodistillation or solvent extraction of plant material, followed by derivatization if necessary.
- Chromatographic Conditions : Use a non-polar column (e.g., DB-5MS) with a temperature gradient (e.g., 50°C to 250°C at 3°C/min).
- Quantification : Compare peak areas to internal standards (e.g., n-alkanes) or reference compounds. For example, in thyme essential oils, Isodihydrocarveol was detected at trace levels (<0.2% total peak area), while its derivatives (e.g., carveol acetates) showed variability across plant samples .
Q. What synthetic routes are available for this compound, and how can yields be optimized?
Methodological Answer: this compound is synthesized via acetylation of isodihydrocarveol. Common methods include:
- Catalytic Acetylation : Use acetic anhydride with a Lewis acid catalyst (e.g., ZnCl₂) at 60–80°C. Yields vary from 49% to 92%, depending on substrate purity and reaction time .
- Enzymatic Acetylation : Lipases (e.g., Candida antarctica) in non-aqueous media offer enantioselectivity but require longer reaction times (24–48 hrs).
- Optimization Tips :
- Purify isodihydrocarveol via fractional distillation before acetylation.
- Monitor reaction progress with thin-layer chromatography (TLC; hexane:ethyl acetate 8:2).
Advanced Research Questions
Q. How do variations in plant sources affect the concentration of this compound, and how can contradictory data be resolved?
Methodological Answer: Concentration discrepancies arise from factors such as:
- Geographical Variation : Soil composition and climate alter terpenoid biosynthesis. For example, thyme (Thymus vulgaris) from Mediterranean regions showed higher carveol derivatives than temperate samples .
- Extraction Methods : Hydrodistillation vs. supercritical CO₂ extraction can selectively isolate volatile vs. oxygenated compounds.
- Data Reconciliation :
Q. What experimental strategies can address challenges in studying this compound’s bioactivity?
Methodological Answer: Bioactivity studies face challenges such as low natural abundance and structural instability. Strategies include:
- Semi-Synthesis : Scale-up production via optimized catalytic acetylation (see FAQ 2).
- In Silico Screening : Use molecular docking to predict interactions with targets (e.g., nematode acetylcholinesterase for anthelmintic studies) .
- In Vivo Models : For anthelmintic assays, use Caenorhabditis elegans or Haemonchus contortus larvae, with LC₅₀ calculations via Probit analysis. Note synergies with thymol or carvacrol .
Q. How can conflicting results in synthesis yields be systematically analyzed?
Methodological Answer: Yield disparities (e.g., 1.6% vs. 92% ) often stem from:
- Reaction Conditions : Temperature, catalyst loading, and substrate purity.
- Analytical Errors : Inaccurate quantification due to co-eluting peaks in GC-MS.
- Resolution Steps :
- Conduct Design of Experiments (DoE) to identify critical variables.
- Validate purity via NMR (¹H and ¹³C) and high-resolution MS.
- Compare results against synthetic standards from authoritative databases (e.g., FFDC ).
Q. What methodologies are recommended for studying the metabolic fate of this compound in biological systems?
Methodological Answer:
- Radiolabeled Tracers : Synthesize ¹⁴C-labeled this compound to track absorption and metabolism in model organisms.
- LC-MS/MS Metabolomics : Use Q-TOF systems to identify phase I/II metabolites (e.g., glucuronides).
- Tissue Distribution Studies : Combine autoradiography with MALDI imaging for spatial resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
